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molecular formula C13H19NO4 B1596508 Ethyl 3-(ethoxycarbonyl)-1,4-dimethyl-1H-pyrrole-2-acetate CAS No. 33369-26-5

Ethyl 3-(ethoxycarbonyl)-1,4-dimethyl-1H-pyrrole-2-acetate

Cat. No. B1596508
M. Wt: 253.29 g/mol
InChI Key: YWLMDVDPKZKLNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04565878

Procedure details

To a solution of 2.15 grams diethyl acetone dicarboxylate, and 1.92 grams of chloroacetone in 20 ml of methylene chloride were added 11 ml of 40 percent by weight aqueous methylamine in one portion. The temperature rose from 25° C. to 35° C. over a period of 4 to 5 minutes. The mixture was stirred without heating for 45 minutes from methylamine addition. Then 11 ml of HCl were added. The resultant product was extracted three times with chloroform and the extracts evaporated to obtain ethyl 1,4-dimethyl-3-ethoxycarbonylpyrrole-2-acetate, as confirmed by gas chromatograph analysis (10% SE-52 Col. A, 100° at 10°/min.) with internal standard, in 66 percent yield and a 3 percent yield of methyl 1,4-dimethyl-3-ethoxycarbonylpyrrole-2-acetamide and 6 percent yield of ethyl 5,4-dimethyl-3-ethoxycarbonylpyrrole-2-acetate for a total of 75 percent yield of substituted pyrroles.
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
11 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][O:3][C:4]([CH2:6][C:7]([CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])=O)=[O:5].Cl[CH2:16][C:17](=O)[CH3:18].[CH3:20][NH2:21].Cl>C(Cl)Cl>[CH3:20][N:21]1[CH:16]=[C:17]([CH3:18])[C:6]([C:4]([O:3][CH2:2][CH3:1])=[O:5])=[C:7]1[CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11]

Inputs

Step One
Name
Quantity
2.15 g
Type
reactant
Smiles
CCOC(=O)CC(=O)CC(=O)OCC
Name
Quantity
1.92 g
Type
reactant
Smiles
ClCC(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Step Three
Name
Quantity
11 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The resultant product was extracted three times with chloroform
CUSTOM
Type
CUSTOM
Details
the extracts evaporated

Outcomes

Product
Details
Reaction Time
4.5 (± 0.5) min
Name
Type
product
Smiles
CN1C(=C(C(=C1)C)C(=O)OCC)CC(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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